Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L-
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Overview
Description
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring, making it a subject of interest in biochemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- typically involves multiple steps. The process begins with the preparation of the pteridine derivative, followed by its coupling with the aspartic acid derivative under specific reaction conditions. Common reagents used in these reactions include protecting groups, coupling agents, and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridine ring, leading to different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the pteridine ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- involves its interaction with specific molecular targets, such as enzymes and receptors. The pteridine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor modulation, which are critical for its therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Aspartic acid derivatives: These compounds share the aspartic acid backbone but differ in their functional groups.
Pteridine derivatives: These compounds have a similar pteridine ring structure but vary in their side chains and functional groups.
Uniqueness
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is unique due to its specific combination of the aspartic acid backbone and the pteridine ring. This unique structure imparts distinct biochemical properties, making it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
82144-27-2 |
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Molecular Formula |
C20H22N8O6 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-2-methoxybenzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-9-7-23-17-15(24-9)16(21)26-20(22)27-17)10-3-4-11(13(5-10)34-2)18(31)25-12(19(32)33)6-14(29)30/h3-5,7,12H,6,8H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t12-/m0/s1 |
InChI Key |
ZQSCOPBBAMKRTF-LBPRGKRZSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)OC |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O)OC |
Origin of Product |
United States |
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